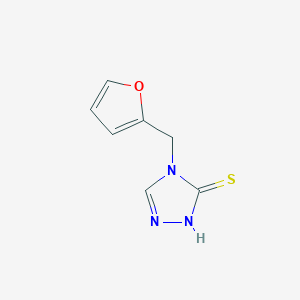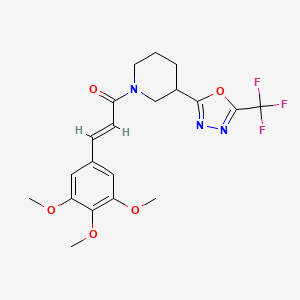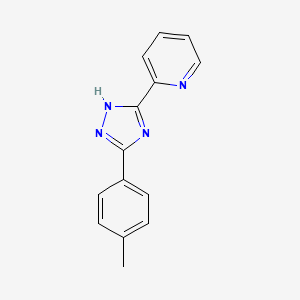
4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. The furylmethyl group is derived from furan, a heterocyclic compound containing an oxygen atom . The 1,2,4-triazole group is a type of azole, a class of five-membered nitrogen-containing heterocycles. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .
Applications De Recherche Scientifique
Thiol-Thione Tautomerism and Antiparasitic Activity
A study by Süleymanoğlu et al. (2017) explored the thiol-thione tautomerism of a 1,2,4-triazole derivative, closely related to 4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. They utilized spectroscopic methods and quantum mechanical calculations for this investigation. Moreover, the compound's in vitro antileishmanial activity was examined, indicating its potential as an antiparasitic agent (Süleymanoğlu et al., 2017).
Synthesis and Physical-Chemical Properties
Khilkovets (2021) conducted research on the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols, including those closely related to the compound . The study involved the synthesis of these compounds and an evaluation of their physical-chemical properties, suggesting their potential use in various scientific applications (Khilkovets, 2021).
Structural and Conformational Features
Karayel and Oezbey (2008) investigated the structural and conformational features of a compound similar to this compound. They used X-ray diffraction and molecular modeling techniques to determine the geometry and conformation, which are crucial for understanding its biological activity (Karayel & Oezbey, 2008).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) synthesized several 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, including derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate the significant potential of triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).
Synthesis and Antitumor Activity
Ovsepyan et al. (2018) synthesized a series of 1,2,4-triazole derivatives, examining their antitumor properties. This research highlights the potential application of such compounds in the field of cancer treatment (Ovsepyan et al., 2018).
Antiradical Activity
Safonov and Nosulenko (2021) investigated the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. This research contributes to the understanding of how these compounds can be used to counteract the effects of free radicals, which are implicated in various diseases (Safonov & Nosulenko, 2021).
Corrosion Inhibition
Quraishi and Jamal (2002) studied the impact of fatty acid triazoles, including derivatives similar to this compound, on the corrosion of mild steel. They found these compounds to be effective corrosion inhibitors, demonstrating another industrial application of these substances (Quraishi & Jamal, 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c12-7-9-8-5-10(7)4-6-2-1-3-11-6/h1-3,5H,4H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTNZNQDYXQGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=NNC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)


![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2534217.png)
![4-butoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2534218.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)


![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)
![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)
